(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Description
Properties
CAS No. |
2322924-57-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(3S)-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3/t6-/m0/s1 |
InChI Key |
IKZOSGDTRVGYJU-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CNC2=C(O1)N=CC=C2 |
Canonical SMILES |
CC1CNC2=C(O1)N=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Smiles Rearrangement and Sequential Functionalization
The Smiles rearrangement has emerged as a pivotal strategy for constructing the pyrido[2,3-b] oxazine scaffold. A three-step protocol involving 2-halo-3-hydroxypyridine and 2-haloacetamides enables regioselective cyclization:
-
Initial Condensation :
Reacting 2-chloro-3-hydroxypyridine with 2-chloroacetamide in the presence of cesium carbonate (Cs₂CO₃) forms a pyrido[2,3-b][1, oxazinone intermediate via nucleophilic substitution and subsequent cyclization . -
Stereoselective Reduction :
Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and methanol reduces the lactam moiety to a secondary alcohol, yielding (S)-1-(1-phenylethyl)-2,3-dihydro-1H-pyrido[2,3-b] oxazin-2-ol with 88% yield . The chiral phenylethyl group induces stereochemical control, favoring the (S)-configuration. -
Mesylation and Elimination :
Treatment with methanesulfonyl chloride (MsCl) converts the hydroxyl group to a mesylate ester. Subsequent elimination using sodium methoxide (NaOMe) removes the mesyl group, forming the final oxazine ring with retention of the (3S)-methyl configuration .
Key Parameters :
| Step | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|
| Condensation | Cs₂CO₃, DMF, 80°C | 72% | N/A |
| Reduction | NaBH₄, THF/MeOH, 0°C to RT | 88% | >90% (S) |
| Mesylation/Elimination | MsCl, Et₃N; NaOMe, MeOH | 68% | Retention of (S) |
This method’s strength lies in its high stereoselectivity, though the use of a chiral auxiliary (phenylethyl group) adds complexity to purification.
Metal-Free One-Pot Synthesis Using Trifluoroacetylated Acetylenes
A novel metal-free approach employs trifluoroacetylated acetylenes (CF₃-ynones) and pyridines under anhydrous conditions :
-
Reaction Setup :
Mixing pyridine derivatives with CF₃-ynones in a 1:2 molar ratio without solvent initiates rapid cyclization. Acetonitrile (MeCN) is added to homogenize the mixture, facilitating the formation of 3-trifluoromethyl-1,3-oxazinopyridines. -
Stereochemical Outcome :
The reaction produces a 90:10 diastereomeric ratio of (2S*,9aS*) and (2R*,9aS*) isomers, confirmed by ¹⁹F-NMR analysis . While this method targets CF₃-substituted derivatives, adapting it for methyl groups may require substituting CF₃-ynones with methylacetylene analogs.
Optimization Insights :
-
Solvent : Anhydrous MeCN enhances reaction homogeneity.
-
Temperature : Room temperature minimizes side reactions.
-
Scalability : Continuous flow reactors could improve efficiency for industrial applications .
Acylation and Cyclization Strategies
Acylation of preformed pyridooxazine intermediates offers a pathway to introduce methyl groups:
-
Substrate Preparation :
2,3-Dihydro-1H-pyrido[2,3-b][1, oxazine is synthesized via condensation of 2-aminopyridine with formaldehyde, followed by methylation. -
Acylation Reaction :
Reacting 3,5-dibromo-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) generates an acyl chloride, which undergoes nucleophilic attack by the oxazine’s nitrogen. This step achieves 31% yield under cooled (-5°C) conditions in dimethylacetamide (DMA) .
Challenges :
-
Low yield due to competing side reactions.
-
Limited stereochemical control necessitates post-synthesis chiral resolution.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Smiles Rearrangement | High stereoselectivity, Scalable | Requires chiral auxiliary | 68–88% |
| Metal-Free One-Pot | No metal catalysts, Mild conditions | Limited to CF₃ derivatives | Up to 98% |
| Acylation/Cyclization | Simple starting materials | Low yield, Poor stereocontrol | 31% |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry
Industrially, this compound is used in the synthesis of polymers and dyes. Its derivatives are employed in the production of high-performance materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Substituent Effects
Key structural analogues differ in substituent placement, stereochemistry, and heterocyclic modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrido[2,3-b][1,4]Oxazine Derivatives
Key Findings from Comparative Studies
Metabolic Stability: The 3S-methyl group in the target compound mitigates oxidative degradation observed in non-methylated analogues (e.g., AstraZeneca’s 2,3-dihydro derivative), which suffer from rapid turnover due to benzylic ether oxidation . Chloro-substituted derivatives (e.g., 6-chloro) exhibit moderate stability but may introduce toxicity risks due to bioaccumulation .
Solubility and Potency :
- The 3S-methyl configuration enhances solubility compared to regioisomeric oxazines (e.g., 2,3-dihydro-1H-pyrido[4,3-b][1,4]oxazine), which show poor aqueous solubility .
- Methoxy substitutions (e.g., 7-methoxy) improve solubility but reduce mGluR5 potency, highlighting a trade-off between physicochemical and biological properties .
Stereochemical Influence: The 3S-methyl group’s stereospecificity optimizes receptor binding interactions, as seen in compound 97 (N-methyl congener) with an EC50 of 50 nM, compared to racemic or non-stereospecific analogues .
Synthetic Accessibility: Synthesis of the 3S-methyl variant requires regioselective methods, such as haloform reactions with trichloroacetyl enamines, which are less scalable than routes for non-chiral analogues .
Q & A
Q. What are the optimal synthetic routes for (3S)-3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine, and how is structural confirmation achieved?
The synthesis of this compound typically involves annelation reactions using fluorinated pyridine derivatives and N,O-difunctional nucleophiles. For example, polyfluorinated heteroaromatic substrates can react with nucleophiles to form the pyrido-oxazine core, as demonstrated in annelation protocols . Post-synthesis, structural confirmation requires a combination of ¹H/¹³C NMR for functional group analysis and X-ray crystallography to unambiguously resolve stereochemistry and ring conformation . Purity assessment (≥95%) via HPLC or GC-MS is critical, with storage at 2–8°C to prevent degradation .
Q. How is stereochemical integrity maintained during the synthesis of (3S)-3-methyl derivatives?
Stereochemical control at the 3S position is achieved through chiral auxiliaries or asymmetric hydrogenation. For instance, hydrogenation of unsaturated precursors (e.g., pyrido[4,3-b]morpholine) using palladium on carbon (Pd/C) under high-pressure H₂ ensures selective saturation while preserving the (3S) configuration . Reaction monitoring via chiral HPLC or polarimetry is essential to verify enantiomeric excess (>98%).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrido-oxazine derivatives?
Discrepancies in bioactivity data (e.g., antiviral vs. anti-allergic effects) often arise from structural variations or impurities. To address this:
- Compare synthetic protocols: Ensure substituent positions (e.g., methoxybenzyl or chloro groups) match literature descriptions .
- Validate purity: Use techniques like mass spectrometry to rule out side-products (e.g., dehalogenated byproducts in chlorinated derivatives) .
- Replicate assays: Test compounds under standardized conditions (e.g., HIV protease inhibition vs. histamine release assays) to isolate structure-activity relationships (SAR) .
Q. What methodologies are employed to evaluate the pharmacological potential of (3S)-3-methyl-pyrido-oxazine derivatives?
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (e.g., HIV protease inhibition at IC₅₀ < 1 µM) .
- SAR studies : Introduce substituents (e.g., trifluoromethyl or carbonitrile groups) to modulate lipophilicity and bioavailability . For example, replacing benzamidine with [1,2,4]triazolo[4,3-b]pyridazine moieties alters thrombin inhibition profiles .
- Metabolic stability : Use liver microsome assays to assess oxidative degradation pathways.
Q. How can computational modeling predict the interaction of (3S)-3-methyl-pyrido-oxazine with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like HIV protease. Key steps:
- Optimize 3D conformation using DFT calculations (B3LYP/6-31G* basis set) to account for stereoelectronic effects .
- Validate binding poses against X-ray structures of target-ligand complexes (PDB ID: 1NH0 for HIV protease) .
- Predict pharmacokinetics (ADMET) using tools like SwissADME to prioritize derivatives with favorable logP (<3) and low hepatotoxicity.
Q. What strategies enable regioselective functionalization of the pyrido-oxazine core without disrupting the (3S)-methyl group?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the 3S-methyl group during electrophilic substitution .
- Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids selectively modify positions 6 or 8 of the pyridine ring .
- Microwave-assisted synthesis : Enhances reaction specificity for substitutions (e.g., introducing chloro or cyano groups) under controlled temperature/pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
